3-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
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Overview
Description
3-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is a chemical compound that belongs to the acrylamide family. It features distinct functional groups, including a morpholine ring, which is a common feature in various pharmacological agents.
Synthesis Analysis
While specific details on the synthesis of this exact compound are not available, research on related acrylamides provides insights. For example, the synthesis of (S,E)-N-[1-(3-morpholinophenyl)ethyl]-3-phenylacrylamide, a closely related compound, involves replacing the morpholinyl moiety with heteroaryl groups, indicating a potential pathway for synthesis modifications in similar compounds (L'Heureux et al., 2005).
Molecular Structure Analysis
The molecular structure of similar acrylamides, like acrylamido-4-(2-aminoethyl)morpholine, was investigated using X-ray analysis and the PM3 method, indicating the feasibility of detailed structural analysis for acrylamides (Şenel et al., 2002).
Chemical Reactions and Properties
Studies on related acrylamides have demonstrated their involvement in various chemical reactions. For instance, fluorine substitution in acrylamides like (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide can influence their metabolism and chemical properties, suggesting similar possibilities for the target compound (Wu et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of a compound like 3-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. Research on similar compounds provides a basis for such analysis, as seen in the study of acrylamido-4-(2-aminoethyl)morpholine's crystal structure (Şenel et al., 2002).
Chemical Properties Analysis
The chemical properties of acrylamides, including reactivity and stability, can be inferred from studies on similar compounds. For example, the study of various acrylamides for their KCNQ2 potassium channel opener activity indicates the potential biological reactivity of these compounds (L'Heureux et al., 2005).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-21-15-5-3-14(13-16(15)22-2)4-6-17(20)18-7-8-19-9-11-23-12-10-19/h3-6,13H,7-12H2,1-2H3,(H,18,20)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJFBWHQNKPAEO-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCN2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816022 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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